molecular formula C8H6ClFN4O B11055748 5-[(2-chloro-4-fluorophenoxy)methyl]-1H-tetrazole

5-[(2-chloro-4-fluorophenoxy)methyl]-1H-tetrazole

Cat. No.: B11055748
M. Wt: 228.61 g/mol
InChI Key: FAIBEESZYXUPPG-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenyl (1H-1,2,3,4-tetraazol-5-ylmethyl) ether is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, and a tetraazole ring attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluorophenyl (1H-1,2,3,4-tetraazol-5-ylmethyl) ether typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluorophenol and 1H-1,2,3,4-tetrazole.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorophenyl (1H-1,2,3,4-tetraazol-5-ylmethyl) ether can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-Chloro-4-fluorophenyl (1H-1,2,3,4-tetraazol-5-ylmethyl) ether has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-chloro-4-fluorophenyl (1H-1,2,3,4-tetraazol-5-ylmethyl) ether exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Shares the phenyl ring with chlorine and fluorine substitutions but lacks the tetraazole ring.

    1H-1,2,3,4-Tetrazole: Contains the tetraazole ring but lacks the phenyl ether linkage.

Uniqueness

2-Chloro-4-fluorophenyl (1H-1,2,3,4-tetraazol-5-ylmethyl) ether is unique due to the combination of the phenyl ring with chlorine and fluorine substitutions and the tetraazole ring

Properties

Molecular Formula

C8H6ClFN4O

Molecular Weight

228.61 g/mol

IUPAC Name

5-[(2-chloro-4-fluorophenoxy)methyl]-2H-tetrazole

InChI

InChI=1S/C8H6ClFN4O/c9-6-3-5(10)1-2-7(6)15-4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14)

InChI Key

FAIBEESZYXUPPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCC2=NNN=N2

Origin of Product

United States

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